molecular formula C6H10O4 B12066710 2,5-3,4-Dianhydroaltritol

2,5-3,4-Dianhydroaltritol

Cat. No.: B12066710
M. Wt: 146.14 g/mol
InChI Key: YCRYRWDWBHKSKR-UHFFFAOYSA-N
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Description

2,5-3,4-Dianhydroaltritol: is a chemical compound with the molecular formula C6H10O4 It is a derivative of altritol, a sugar alcohol, and is characterized by the presence of two anhydro bridges, which are formed by the removal of water molecules from the hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-3,4-Dianhydroaltritol typically involves the dehydration of altritol. This can be achieved through various chemical reactions, such as the use of strong acids or dehydrating agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the anhydro bridges without causing degradation of the altritol molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products. The choice of dehydrating agents and catalysts is crucial to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-3,4-Dianhydroaltritol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the anhydro bridges back to hydroxyl groups, regenerating altritol.

    Substitution: The anhydro bridges can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often under basic or neutral conditions.

Major Products Formed:

    Oxidation: Products may include altritol-derived ketones or carboxylic acids.

    Reduction: The primary product is altritol.

    Substitution: Various substituted derivatives of this compound, depending on the nucleophile used.

Scientific Research Applications

2,5-3,4-Dianhydroaltritol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5-3,4-Dianhydroaltritol involves its interaction with specific molecular targets and pathways. The anhydro bridges in the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    2,5-Dianhydro-D-mannitol: Another sugar alcohol derivative with similar anhydro bridges.

    2,3-Dianhydro-D-glucitol: A compound with anhydro bridges but derived from glucitol instead of altritol.

Uniqueness: 2,5-3,4-Dianhydroaltritol is unique due to its specific structural configuration and the presence of two anhydro bridges. This gives it distinct chemical and physical properties compared to other similar compounds. Its unique structure allows for specific interactions with biological molecules and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol

InChI

InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2

InChI Key

YCRYRWDWBHKSKR-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(O2)C(O1)CO)O

Origin of Product

United States

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